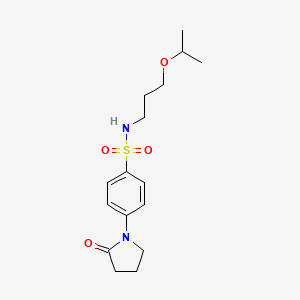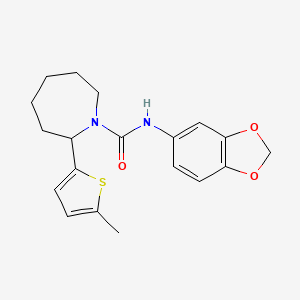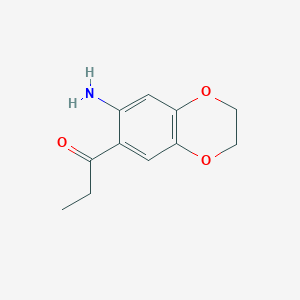![molecular formula C12H16N6O2S B5111538 3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives involves complex reactions. El-Mariah et al. (2006) detail the synthesis of various pyridazinopyrazolotriazines through reactions involving hydrazides and carbon disulfide, leading to derivatives with antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). Similarly, Oishi et al. (1989) and Bhatt et al. (2016) describe the reactions of imidazopyridazines with nucleophiles to produce substituted derivatives, indicating the versatility in the synthesis of pyridazine compounds (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989); (Bhatt, Kant, & Singh, 2016).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives exhibits a range of functionalities, as indicated by various synthetic approaches. The work by Meurer et al. (1992) on substituted imidazopyrazines and by Lumma et al. (1983) on piperazinylimidazo[1,2-a]pyrazines highlights the structural diversity and potential for modification within the pyridazine framework (Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992); (Lumma, Randall, Cresson, Huff, Hartman, & Lyon, 1983).
Chemical Reactions and Properties
Pyridazine derivatives engage in a variety of chemical reactions. Deeb et al. (2004) demonstrate the antimicrobial activity of pyridazinopyrazolotriazines, emphasizing their potential in medical chemistry. The reactivity of these compounds with different nucleophiles and the subsequent formation of diverse derivatives further underline the chemical versatility of the pyridazine ring system (Deeb, El-Mariah, & Hosny, 2004).
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-21(19,20)17-9-7-16(8-10-17)11-3-4-12(15-14-11)18-6-2-5-13-18/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLCVRFGRYAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5111476.png)


![10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111516.png)
![6-amino-4-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
![N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B5111528.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline hydrobromide](/img/structure/B5111549.png)
![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)
